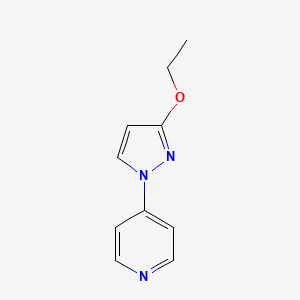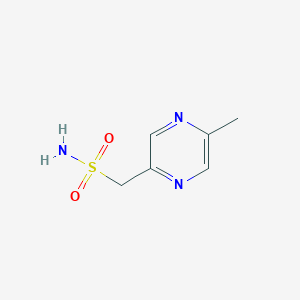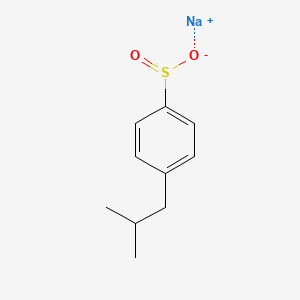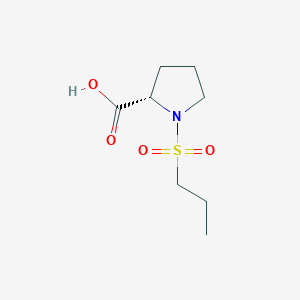![molecular formula C8H15NO2 B13190299 1-[4-(Methylamino)oxolan-3-YL]propan-1-one](/img/structure/B13190299.png)
1-[4-(Methylamino)oxolan-3-YL]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Methylamino)oxolan-3-YL]propan-1-one is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is used primarily for research purposes and has various applications in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Methylamino)oxolan-3-YL]propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(methylamino)oxolan-3-ylmethanol with a suitable acylating agent . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(Methylamino)oxolan-3-YL]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-[4-(Methylamino)oxolan-3-YL]propan-1-one has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 1-[4-(Methylamino)oxolan-3-YL]propan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Piperazin-1-yl)oxolan-2-one dihydrochloride: Similar in structure but with a piperazine ring instead of a methylamino group.
1-(Methylamino)-3-(piperidin-1-yl)propan-2-ol: Contains a piperidine ring and an additional hydroxyl group.
1-[4-(Methylamino)oxolan-3-yl]prop-2-en-1-one: Similar structure with a double bond in the propanone chain.
Uniqueness
1-[4-(Methylamino)oxolan-3-YL]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylamino group and oxolan ring structure make it a versatile compound for various research applications.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
1-[4-(methylamino)oxolan-3-yl]propan-1-one |
InChI |
InChI=1S/C8H15NO2/c1-3-8(10)6-4-11-5-7(6)9-2/h6-7,9H,3-5H2,1-2H3 |
Clé InChI |
QBMCWJPLESTSLQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1COCC1NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13190231.png)



![N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13190252.png)
![1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane](/img/structure/B13190256.png)



![3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B13190280.png)

![7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane](/img/structure/B13190291.png)
